5-[(Trimethylsilyl)oxy]-2-azepanone
Overview
Description
5-[(Trimethylsilyl)oxy]-2-azepanone is a chemical compound characterized by the presence of a trimethylsilyl group attached to an oxygen atom, which in turn is bonded to an azepanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Trimethylsilyl)oxy]-2-azepanone typically involves the reaction of 2-azepanone with a trimethylsilylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-[(Trimethylsilyl)oxy]-2-azepanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of azides or halogenated derivatives.
Scientific Research Applications
Chemistry: 5-[(Trimethylsilyl)oxy]-2-azepanone is used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group during complex synthetic procedures.
Biology: The compound can be utilized in the study of enzyme mechanisms and inhibition, particularly in the context of proteases and other hydrolases.
Industry: Used in the manufacturing of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5-[(Trimethylsilyl)oxy]-2-azepanone exerts its effects involves the interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its bioavailability. The azepanone ring may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
5-[(Trimethylsilyl)oxy]-2-piperidone: Similar structure but with a piperidone ring instead of azepanone.
5-[(Trimethylsilyl)oxy]-2-oxazolidinone: Contains an oxazolidinone ring, differing in the heterocyclic structure.
Uniqueness: 5-[(Trimethylsilyl)oxy]-2-azepanone is unique due to its combination of the trimethylsilyl group and the azepanone ring, which provides distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
5-trimethylsilyloxyazepan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2Si/c1-13(2,3)12-8-4-5-9(11)10-7-6-8/h8H,4-7H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMCATFRFXZYQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1CCC(=O)NCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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